

Physicochemical Properties of Diphenyl-1H-pyrazole-4,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *diphenyl-1H-pyrazole-4,5-diamine*

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Abstract

This technical guide provides a summary of the available physicochemical information for **diphenyl-1H-pyrazole-4,5-diamine**. Direct experimental data for this specific compound is limited in publicly accessible literature. Therefore, this document also presents data for structurally related diphenyl-pyrazole derivatives to offer valuable reference points for researchers. A general protocol for the synthesis and characterization of pyrazole compounds is also included to guide experimental work.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Their diverse biological activities have led to their use as anti-inflammatory, antimicrobial, and anticancer agents. A thorough understanding of the physicochemical properties of novel pyrazole derivatives, such as **diphenyl-1H-pyrazole-4,5-diamine**, is crucial for predicting their behavior in biological systems and for the rational design of new therapeutic agents.

This guide aims to consolidate the available data and provide a framework for the experimental investigation of **diphenyl-1H-pyrazole-4,5-diamine**.

Physicochemical Properties

Comprehensive experimental data for **diphenyl-1H-pyrazole-4,5-diamine** is not readily available in the reviewed literature. The following tables summarize the physicochemical and spectral data for closely related diphenyl-pyrazole derivatives. This information can serve as a useful estimation for the properties of the target compound.

Table 1: Physicochemical Properties of Related Diphenyl-Pyrazole Derivatives

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	LogP
1,3-Diphenyl-1H-pyrazole	C ₁₅ H ₁₂ N ₂	220.27	Not Available	3.6[1]
3,5-Diphenyl-1H-pyrazole	C ₁₅ H ₁₂ N ₂	Not Available	199-203	Not Available
1,3,5-Triphenyl-1H-pyrazole	C ₂₁ H ₁₆ N ₂	Not Available	137-139[2]	Not Available
3-Methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile	C ₁₇ H ₁₃ N ₃	Not Available	104-106[3]	Not Available
1,3,5-Triphenyl-1H-pyrazole-4-carbonitrile	C ₂₂ H ₁₅ N ₃	Not Available	169-171[3]	Not Available
1-Hydroxyethyl-4,5-diamino pyrazole sulfate	C ₅ H ₁₀ N ₄ O · H ₂ SO ₄	240.24	Not Available	-1.75[4]

Note: The properties of 1-Hydroxyethyl-4,5-diamino pyrazole sulfate, a diamino pyrazole derivative, are provided for comparison. However, the presence of a hydroxyethyl group and its formulation as a sulfate salt will significantly influence its physicochemical properties compared to **diphenyl-1H-pyrazole-4,5-diamine**.

Table 2: Spectral Data of Related Diphenyl-Pyrazole Derivatives

Compound Name	¹ H NMR (δ ppm)	¹³ C NMR (δ ppm)	IR (cm ⁻¹)	Mass Spec (m/z)
3-Methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile	7.43-7.25 (m, 10H), 2.53 (s, 3H)[3]	152.8, 148.0, 138.9, 130.1, 129.3, 129.1, 128.6, 127.2, 125.4, 114.5, 93.9, 12.7[3]	Not Available	[M+H] ⁺ 260.1177[3]
1,3,5-Triphenyl-1H-pyrazole-4-carbonitrile	8.03 (dd, J = 8.4, 1.5 Hz, 2H), 7.44-7.24 (m, 13H)[3]	153.5, 149.5, 138.8, 130.6, 130.2, 129.6, 129.4, 129.3, 129.1, 129.0, 128.7, 127.0, 125.4, 115.2, 91.6[3]	Not Available	[M+H] ⁺ 322.1331[3]
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one	8.00-7.98 (m, 2H), 7.65-7.44 (m, 7H), 7.17 (t, J=6.6 Hz, 1H), 6.28-6.26 (m, 2H), 4.39 (d, J=6.6 Hz, 2H)[5]	194.7, 140.3, 135.9, 133.7, 129.1, 128.7, 128.2, 106.6, 71.3, 42.2[5]	3313, 3114, 2922, 1663, 1615, 1570[5]	Not Available

Experimental Protocols

A specific experimental protocol for the synthesis of **diphenyl-1H-pyrazole-4,5-diamine** was not found in the surveyed literature. However, a general and widely used method for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Synthesis of Pyrazole Derivatives

This protocol describes a common method for synthesizing pyrazole derivatives.[6]

Materials:

- 1,3-Dicarbonyl compound (1.0 mmol)
- Phenylhydrazine (1.0 mmol)
- Ethanol (10 mL)
- Catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa), 5 mol %)[[6](#)]
- Round-bottomed flask (25 mL)
- Magnetic stirrer
- TLC plates (silica gel 60 F254)
- Column chromatography setup (silica gel)

Procedure:

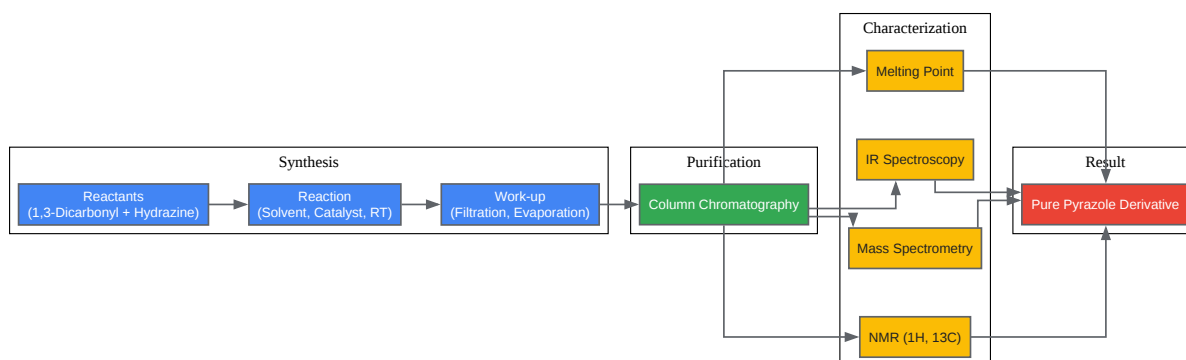
- To a 25 mL round-bottomed flask, add the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol).
- Add ethanol (10 mL) to the flask.
- Add the catalyst (5 mol %) to the reaction mixture.
- Stir the mixture at room temperature.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion of the reaction (as indicated by TLC), filter off the catalyst.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography over silica gel to obtain the desired pyrazole derivative.

Characterization: The synthesized product should be characterized using standard analytical techniques:

- NMR Spectroscopy (^1H and ^{13}C): To determine the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared Spectroscopy (IR): To identify functional groups.
- Melting Point Analysis: To assess purity.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a pyrazole derivative.



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General workflow for pyrazole synthesis and characterization.

Signaling Pathways

Information regarding specific signaling pathways modulated by **diphenyl-1H-pyrazole-4,5-diamine** could not be identified in the current literature. The biological activity of pyrazole derivatives is diverse and highly dependent on the specific substitutions on the pyrazole ring. Further research, including in vitro and in vivo studies, is required to elucidate the biological targets and signaling pathways associated with this particular compound.

Conclusion

While direct experimental data on the physicochemical properties of **diphenyl-1H-pyrazole-4,5-diamine** remains scarce, this guide provides valuable information on closely related compounds to aid researchers in their investigations. The provided general synthesis and characterization protocols offer a starting point for the preparation and analysis of this and other novel pyrazole derivatives. Further experimental work is necessary to fully characterize **diphenyl-1H-pyrazole-4,5-diamine** and to explore its potential biological activities.

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